
5,6-Dichloropyrazine-2-carboxylic acid
Overview
Description
5,6-Dichloropyrazine-2-carboxylic acid (CAS: 76537-42-3) is a halogenated pyrazine derivative characterized by a carboxylic acid group at position 2 and chlorine atoms at positions 5 and 6 on the pyrazine ring. Its molecular formula is C₅H₂Cl₂N₂O₂, with a molecular weight of 208.99 g/mol . The compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.
Preparation Methods
Synthetic Routes and Key Intermediates
The synthesis typically starts from pyrazine derivatives such as 2-aminopyrazine or 3-aminopyrazine-2-carboxylic acid. The main strategy involves:
- Regioselective chlorination of pyrazine rings to introduce chlorine atoms at the 5 and 6 positions.
- Subsequent functional group transformations such as bromination, cyanation, and hydrolysis to install the carboxylic acid group at the 2-position.
- Hydrolysis of nitrile intermediates to yield the final carboxylic acid.
A representative synthetic sequence involves:
Step | Starting Material | Reaction Type | Reagents/Conditions | Product/Intermediate |
---|---|---|---|---|
1 | 2-Aminopyrazine | Regioselective chlorination | Chlorinating agents (e.g., POCl3, PCl5), pyridine | 5,6-Dichloropyrazine derivatives |
2 | Chloropyrazine derivatives | Bromination, cyanation | Bromination agents, Pd-catalyzed cyanation | 3,6-Dichloropyrazine-2-carbonitrile |
3 | 3,6-Dichloropyrazine-2-carbonitrile | Hydrolysis | Acidic or basic hydrolysis | 5,6-Dichloropyrazine-2-carboxylic acid |
This approach is supported by patent literature describing the use of phosphorus oxychloride (POCl3) in the presence of pyridine or phosphorus pentachloride (PCl5) for chlorination steps, followed by hydrolysis to obtain the carboxylic acid.
Detailed Preparation Example from Patent Literature
A specific preparation method for 3-amino-5,6-dichloropyrazine carboxylic acid esters, closely related to the target compound, involves:
- Dissolving 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester in dimethyl sulfoxide (DMSO).
- Passing dry ammonia gas into the solution at 65-70 °C for about 45 minutes.
- Cooling and continuing ammonia treatment at about 10 °C for an additional hour.
- Isolation of the product by filtration, washing with benzene and petroleum ether, then drying under vacuum.
This method yields the amino-substituted dichloropyrazine ester with high purity and good yield (around 80%).
Industrial Scale Considerations
Industrial production methods emphasize:
- Scalability and cost-effectiveness : Using continuous flow reactors and optimized reaction conditions to improve yield and reduce hazardous steps.
- Avoidance of explosive intermediates : For example, nitration steps are avoided due to explosion risk, replaced by safer chlorination and cyanation protocols.
- Use of safer reagents : Employing ammonia-mediated cyclization and chlorination with POCl3 and pyridine or PCl5 to minimize hazardous byproducts and improve atom economy.
Comparative Table of Preparation Methods
Method/Route | Starting Material | Key Reagents/Conditions | Advantages | Yield/Notes |
---|---|---|---|---|
Chlorination of 2-aminopyrazine | 2-Aminopyrazine | POCl3, pyridine or PCl5 | High regioselectivity, scalable | High yield of dichloropyrazine intermediates |
Cyanation and hydrolysis | 3,6-Dichloropyrazine derivatives | Pd-catalyzed cyanation, acidic/basic hydrolysis | Efficient conversion to carboxylic acid | Produces this compound |
Ammonia treatment in DMSO | 3-Amino-5,6-dichloropyrazine ester | Dry ammonia gas, 65-70 °C, DMSO solvent | Mild conditions, good purity | ~80% yield of amino-substituted esters |
Avoidance of nitration steps | Various pyrazine derivatives | Ammonia-mediated cyclization, POCl3 | Safer industrial process | Cost-effective and scalable |
Research Findings and Analytical Data
- Purity and Characterization : Products are typically purified by recrystallization from solvents such as acetonitrile and characterized by melting point (e.g., 230-234 °C for methyl esters), elemental analysis, and spectroscopic methods (1H-NMR, HPLC).
- Reaction Conditions : Chlorination and ammonia substitution reactions proceed efficiently in solvents with high dielectric constants such as DMSO, dimethylformamide, or sulfone solvents at temperatures ranging from 10 °C to steam bath temperature (~100 °C).
- Yields : Reported yields for key intermediates and final products range from 66% to over 90% depending on the step and purification methods employed.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The chlorine atoms at positions 5 and 6 undergo substitution with nucleophiles under mild to moderate conditions.
Key Reagents and Conditions
Mechanistic Insights
-
The electron-withdrawing carboxylic acid group at position 2 activates the pyrazine ring toward NAS by stabilizing negative charge development in the transition state.
-
Substitution occurs regioselectively at position 5 due to lower steric hindrance compared to position 6 .
Carboxylic Acid Derivitization
The carboxylic acid group participates in classical acid-catalyzed reactions.
Esterification
Reaction :
Examples
Alcohol (ROH) | Conditions | Yield |
---|---|---|
Methanol | H₂SO₄, reflux, 4h | 85% |
Ethanol | HCl gas, 70°C, 3h | 78% |
Amidation
Reaction :
Conditions : Heating the ammonium carboxylate salt above 100°C drives off water to form amides .
Reductive Dechlorination
Selective reduction of chlorine substituents is achievable via catalytic hydrogenation.
Catalyst | Conditions | Product |
---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 5-Chloropyrazine-2-carboxylic acid |
Raney Ni | H₂ (3 atm), NH₃, 60°C | Pyrazine-2-carboxylic acid |
Notes :
-
Position 5 is preferentially reduced due to electronic effects from the carboxylic acid group.
-
Complete dechlorination requires harsher conditions (e.g., higher H₂ pressure).
Reduction to Alcohol
Reaction :
-
Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol (pyrazine-2-methanol derivative).
Decarboxylation
Conditions : Heating with Cu powder in quinoline at 200°C yields 5,6-dichloropyrazine .
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
Example : Reaction with diamines under basic conditions yields pyrazino[2,3-b]pyrazine derivatives, which are pharmacologically relevant scaffolds .
Comparative Reactivity Table
Reaction Type | Reagent | Position Modified | Key Product |
---|---|---|---|
NAS | NH₃ | C5 | Amino derivative |
Esterification | Methanol/H₂SO₄ | Carboxylic acid | Methyl ester |
Reductive Dechlorination | H₂/Pd/C | C5 and C6 | Partially/fully dechlorinated |
Cyclization | Ethylenediamine | Ring expansion | Bicyclic heterocycle |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 5,6-Dichloropyrazine-2-carboxylic acid exhibit notable antimicrobial activity. For instance, compounds derived from this acid have shown effectiveness against Mycobacterium tuberculosis and various fungal strains:
- Antituberculotic Activity : Certain derivatives demonstrated up to 90% inhibition against Mycobacterium tuberculosis .
- Antifungal Activity : The most potent antifungal effects were observed with MIC values below 1.95 µM against Trichophyton mentagrophytes .
Cytotoxicity and Cancer Research
Studies have assessed the cytotoxic properties of this compound and its derivatives against various cancer cell lines. Notable findings include:
- IC Values : Compounds derived from this acid exhibited IC values ranging from 1.38 µM to over 100 µM against different cancer cell lines, indicating selective toxicity towards cancer cells compared to normal cells .
- Mechanisms of Action : Some derivatives induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Agrochemical Applications
In addition to its pharmaceutical applications, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being explored for their potential as herbicides and fungicides due to their ability to inhibit specific biological pathways in target organisms .
Case Study 1: Antitubercular Activity
A study synthesized a series of substituted pyrazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, a derivative of this compound showed significant inhibitory effects, suggesting its potential as a lead compound for developing new antitubercular drugs .
Case Study 2: Antifungal Efficacy
Research on the antifungal properties of various pyrazine derivatives included testing against common fungal pathogens. The results indicated that certain derivatives had MIC values significantly lower than traditional antifungal agents, suggesting they could be developed into effective treatments for fungal infections .
Mechanism of Action
The mechanism of action of 5,6-Dichloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antiviral research, derivatives of this compound inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Chloropyrazine-2-carboxylic Acid
- Molecular Formula : C₅H₃ClN₂O₂
- Key Differences : Single chlorine at position 6 (vs. dichloro substitution in the target compound).
- Research Findings: Serves as a precursor for carboxamide derivatives with anti-tubercular activity. For example, 6-chloro-N-octylpyrazine-2-carboxamide demonstrated superior binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) in molecular docking studies . Reduced steric hindrance compared to 5,6-dichloro derivatives may enhance enzymatic interactions.
5,6-Dichloropyridine-2-carboxylic Acid
- Molecular Formula: C₆H₃Cl₂NO₂
- Key Differences : Pyridine ring (one nitrogen) instead of pyrazine (two nitrogens).
- Impact :
- Pyridine’s lower nitrogen content reduces hydrogen-bonding capacity compared to pyrazine.
- Similar chlorine substitution enhances lipophilicity but alters electronic distribution due to the heteroaromatic system.
5,6-Dimethylpyrazine-2-carboxylic Acid
- Molecular Formula : C₇H₈N₂O₂
- Key Differences : Methyl groups at positions 5 and 6 (electron-donating) vs. chlorine (electron-withdrawing).
- Pyrazine derivatives with methyl groups are often explored in flavor chemistry due to their nutty/roasted aromas .
3-Amino-5,6-dichloropyrazine-2-carboxylic Acid
- Molecular Formula : C₅H₃Cl₂N₃O₂
- Key Differences: Amino group at position 3 introduces hydrogen-bonding capability.
- Research Utility: The amino group enables further functionalization (e.g., amide coupling). Its dihydrochloride salt form (CAS: 40155-43-9) enhances aqueous solubility for biological assays .
Pyrazine-2,5-dicarboxylic Acid
- Molecular Formula : C₆H₄N₂O₄
- Key Differences : Two carboxylic acid groups at positions 2 and 5.
- Properties :
Comparative Data Table
Biological Activity
5,6-Dichloropyrazine-2-carboxylic acid (DCPCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.
This compound is characterized by the presence of two chlorine atoms at positions 5 and 6 on the pyrazine ring and a carboxylic acid group at position 2. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that DCPCA exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated that DCPCA showed significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
DCPCA has been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells |
The biological activity of DCPCA is believed to stem from its ability to interact with specific molecular targets within cells. The carboxylic acid group can form hydrogen bonds with amino acids in proteins, which may lead to conformational changes in target enzymes or receptors. This interaction can alter enzymatic activity or signal transduction pathways, contributing to its antimicrobial and anticancer effects.
Case Study 1: Antibacterial Activity
In a controlled laboratory setting, DCPCA was tested against Staphylococcus aureus and Escherichia coli. The results indicated that DCPCA inhibited the growth of both bacterial strains at concentrations as low as 50 µg/mL. The study suggested that DCPCA disrupts bacterial cell wall synthesis, although further mechanistic studies are needed to confirm this hypothesis.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human breast cancer (MCF-7) and lung cancer (A549) cell lines. DCPCA treatment resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM for MCF-7 cells and 25 µM for A549 cells. Flow cytometry analysis confirmed that DCPCA induces apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome c in the cytosol .
Applications in Research
DCPCA serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for potential applications in drug development aimed at treating infections and cancer. Additionally, DCPCA's structural properties make it suitable for use in organic synthesis and materials science.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 5,6-Dichloropyrazine-2-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Chlorination of pyrazine precursors followed by carboxylation. For example, 6-chloropyrazinoic acid reacts with 2,4,6-trichlorobenzoyl chloride (to avoid regulated thionyl chloride) under anhydrous conditions to yield the carboxamide intermediate, which is hydrolyzed to the carboxylic acid .
- Route 2 : Hydrolysis of methyl esters (e.g., methyl 5-chloro-6-methyl-2-pyrazine carboxylate) using K₂CO₃ in water at room temperature, achieving ~39% yield after acidification .
Optimization: Adjust stoichiometry, solvent polarity, and reaction time. For example, prolonged stirring in Route 2 improves ester cleavage efficiency.
Q. Which spectroscopic techniques are used to confirm the structure of this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts. For pyrazine derivatives, aromatic protons appear downfield (δ 8.5–9.5 ppm), while carboxylic protons are absent due to deprotonation .
- FTIR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, and N–H/N–Cl bonds at 3300–3500 cm⁻¹ and 600–800 cm⁻¹, respectively .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 193.97 for C₅H₂Cl₂N₂O₂) .
Q. What purity standards and analytical methods ensure the reliability of this compound in experiments?
- Methodological Answer :
- Purity criteria : >95% purity (HPLC), verified via reverse-phase chromatography with UV detection at 254 nm .
- Impurity profiling : Use reference standards (e.g., EP Impurity B) to identify byproducts like methyl esters or diamino derivatives .
- Stability testing : Monitor decomposition under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to detect toxic byproducts (e.g., HCl gas or nitrogen oxides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Factorial design : Systematically test variables (e.g., pH, solvent, temperature) to isolate factors affecting bioactivity. For example, plasma stability assays in rat serum can clarify discrepancies between in vitro and in vivo results .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-specific anomalies. Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .
Q. What strategies optimize the stability of this compound in biological assays?
- Methodological Answer :
- pH control : Maintain pH >6 to prevent acid-catalyzed decomposition. Buffers like phosphate (pH 7.4) are preferred over acetate .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to minimize hydrolysis. Pre-saturate solutions with N₂ to reduce oxidative degradation .
- Lyophilization : Store as a lyophilized powder at -20°C, reconstituting fresh before use to avoid aqueous degradation .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance target binding (e.g., Mycobacterium tuberculosis enoyl reductase) .
- Side-chain diversification : Synthesize carboxamides via coupling with aryl amines, then assess MIC values against bacterial panels. Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize candidates .
- Data table :
Derivative | Substituent | MIC (μg/mL) | Docking Score (kcal/mol) |
---|---|---|---|
Parent | None | 64 | -7.2 |
Derivative A | -CF₃ | 8 | -9.1 |
Derivative B | -NHCOPh | 16 | -8.5 |
Properties
IUPAC Name |
5,6-dichloropyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNBAQAYLMLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604811 | |
Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-42-3 | |
Record name | 5,6-Dichloro-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76537-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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